molecular formula C11H16N2O3 B8601856 1,1-[Di-(2-hydroxyethyl)]-3-phenylurea

1,1-[Di-(2-hydroxyethyl)]-3-phenylurea

Cat. No. B8601856
M. Wt: 224.26 g/mol
InChI Key: ALKOIMFMTSTJME-UHFFFAOYSA-N
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Patent
US06566364B2

Procedure details

26.44 ml of thionyl chloride are added, at 0° C., to a solution of 0.173 mol of the product obtained in Step 1 in 100 ml of dichloromethane. After reacting for 4 hours at reflux and then for 12 hours at ambient temperature, the reaction mixture is concentrated under reduced pressure.
Quantity
26.44 mL
Type
reactant
Reaction Step One
Quantity
0.173 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.O[CH2:6][CH2:7][N:8]([CH2:18]CO)[C:9]([NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:10].Cl[CH2:22][Cl:23]>>[Cl:3][CH2:6][CH2:7][N:8]([CH2:18][CH2:22][Cl:23])[C:9]([NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:10]

Inputs

Step One
Name
Quantity
26.44 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.173 mol
Type
reactant
Smiles
OCCN(C(=O)NC1=CC=CC=C1)CCO
Name
Quantity
100 mL
Type
reactant
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
WAIT
Type
WAIT
Details
for 12 hours at ambient temperature
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClCCN(C(=O)NC1=CC=CC=C1)CCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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